2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Overview
Description
2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a chemical compound that features a difluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo substitution reactions, where different substituents can replace the existing groups on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .
Scientific Research Applications
2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N’-{(Z)-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]sulfanyl}methyl)-4-methoxyphenyl]methylene}benzohydrazide
- 2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}ethanamine
Uniqueness
2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is unique due to its specific structural features, such as the difluoromethyl group and the isobutylacetamide moiety.
Properties
IUPAC Name |
2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl-N-(2-methylpropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3OS/c1-7(2)5-15-10(18)6-19-12-16-8(3)4-9(17-12)11(13)14/h4,7,11H,5-6H2,1-3H3,(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNUXHDSHJSFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC(C)C)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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